molecular formula C26H23ClN4O2S B13830593 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B13830593
M. Wt: 491.0 g/mol
InChI Key: VWQMDVDVKJBBJL-RWPZCVJISA-N
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Description

This compound features a benzimidazole core substituted with a 4-chlorobenzyl group at the 1-position, a sulfanyl (-S-) group at the 2-position linked to an acetohydrazide moiety, and an (E)-configured hydrazone group. The hydrazone is further functionalized with a 2-hydroxy-3-(prop-2-en-1-yl)phenyl substituent. The (E)-configuration of the imine bond is critical for its structural stability and intermolecular interactions, as confirmed by X-ray crystallography in analogous compounds . Its synthesis likely involves condensation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under acidic or catalytic conditions, a method consistent with hydrazone formation in related structures .

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H23ClN4O2S/c1-2-6-19-7-5-8-20(25(19)33)15-28-30-24(32)17-34-26-29-22-9-3-4-10-23(22)31(26)16-18-11-13-21(27)14-12-18/h2-5,7-15,33H,1,6,16-17H2,(H,30,32)/b28-15+

InChI Key

VWQMDVDVKJBBJL-RWPZCVJISA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Key Reagents/Conditions Notes
1 Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole Condensation of o-phenylenediamine with appropriate aldehydes or acids, followed by N-alkylation with 4-chlorobenzyl chloride Acidic media, reflux conditions Provides the benzimidazole core with chlorobenzyl substitution at N-1
2 Introduction of sulfanyl group at C-2 Reaction of 2-chloromethylbenzimidazole intermediate with thiol or sodium sulfide sources Nucleophilic substitution under basic conditions Generates 2-sulfanylbenzimidazole intermediate
3 Formation of acetohydrazide intermediate Reaction of the sulfanyl-substituted benzimidazole with hydrazine derivatives or hydrazides Mild heating in polar solvents Introduces the hydrazide functional group necessary for hydrazone formation
4 Condensation with (E)-2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde Aldehyde condensation with acetohydrazide to form hydrazone linkage Acid or base catalysis, room temperature to mild heating Yields the final hydrazone compound with (E)-configuration

Detailed Reaction Conditions and Mechanistic Insights

  • Benzimidazole Formation: Typically achieved by condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions, forming the benzimidazole ring via cyclization. The 4-chlorobenzyl group is introduced by nucleophilic substitution on the benzimidazole nitrogen using 4-chlorobenzyl chloride under basic conditions.

  • Sulfanyl Group Introduction: The 2-position of benzimidazole is activated for nucleophilic substitution. Treatment of 2-chloromethylbenzimidazole with thiolates or sodium sulfide introduces the sulfanyl linkage. This step is crucial for attaching the sulfur bridge that connects the benzimidazole core to the acetohydrazide moiety.

  • Acetohydrazide Formation: The sulfanyl-substituted benzimidazole is reacted with hydrazine or acetohydrazide derivatives to form the hydrazide intermediate. This step requires careful control of temperature to prevent side reactions and preserve functional group integrity.

  • Hydrazone Formation: The final step involves condensation of the acetohydrazide intermediate with (E)-2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone double bond, favoring the (E)-isomer due to steric and electronic factors.

Data Tables Summarizing Key Synthetic Parameters

Parameter Typical Value/Condition Impact on Yield/Purity Reference
Reaction solvent (benzimidazole formation) Ethanol, acidic aqueous media Promotes cyclization, moderate to high yield
Temperature (benzimidazole formation) 80–120 °C Higher temps increase rate but may cause side reactions
Base for N-alkylation Potassium carbonate or sodium hydride Facilitates substitution, improves yield
Sulfanyl substitution reagent Sodium sulfide or thiolates High nucleophilicity required for substitution
Hydrazide formation temperature 50–70 °C Mild heating prevents decomposition
Hydrazone condensation catalyst Acidic catalyst (e.g., acetic acid) Enhances condensation rate and selectivity
Reaction time (overall) Several hours to overnight Sufficient for complete conversion

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or hydrazide moieties, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

    Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Arylidene Moiety

The target compound belongs to a homologous series of benzimidazole-sulfanyl-acetohydrazides differing in the substituents on the arylidene group. Key analogs include:

  • N′-[(E)-(2-Methoxyphenyl)methylene] derivative (): Ortho-substitution introduces steric hindrance, which may limit molecular packing and alter bioavailability .
  • N′-[(E)-(3-Hydroxyphenyl)methylene] derivative (): The 3-hydroxy group enables hydrogen bonding, similar to the target compound’s 2-hydroxy group, but lacks the propenyl side chain, reducing hydrophobic interactions .
  • N′-[(E)-(1-Phenylethylidene)] derivative (): The phenylethylidene group introduces a bulky hydrophobic substituent, likely decreasing aqueous solubility but enhancing membrane permeability .

Functional Group Impact on Physicochemical Properties

  • This contrasts with methoxy or chloro substituents, which primarily influence electronic effects .
  • Sulfanyl Linkage : The -S- bridge in all analogs contributes to conformational flexibility and thiol-mediated interactions, though its impact on redox activity remains underexplored .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : X-ray studies of similar compounds (e.g., ) reveal hydrogen-bonded dimers or chains mediated by hydrazone N-H and hydroxyl O-H groups. The propenyl group in the target compound may introduce steric effects, altering packing efficiency .
  • Configuration Stability : The (E)-configuration of the hydrazone, confirmed via single-crystal analysis in analogs (), ensures planar geometry, optimizing intermolecular interactions .

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide , with the CAS number 314067-79-3, presents a complex structure that integrates a benzimidazole moiety with a sulfanyl and hydrazide linkage, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

PropertyValue
Molecular FormulaC24H21ClN4O3S
Molecular Weight480.97 g/mol
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa8.47 ± 0.40 (Predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of benzimidazole, including this specific compound, exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In an in vitro study, the compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating effective inhibition of cell proliferation. Flow cytometry results revealed that treatment with the compound accelerated apoptosis in these cells, suggesting its mechanism of action may involve the induction of programmed cell death .

In Vivo Studies

In vivo studies conducted on tumor-bearing mice showed that administration of the compound resulted in a notable suppression of tumor growth compared to control groups. This suggests that the compound not only acts at the cellular level but also exhibits systemic antitumor effects in living organisms .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing

Using the broth microdilution method, the compound was tested against various microbial strains. Notably, it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

Microbial StrainMIC (μg/ml)Standard Antibiotic MIC (μg/ml)
Staphylococcus aureus50100 (Ampicillin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

Preliminary studies indicate that derivatives containing benzimidazole rings can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses:

  • COX-1 Inhibition : IC50 = 25.91 ± 0.77 μM
  • COX-2 Inhibition : IC50 = 3.11 ± 0.41 μM

This selective inhibition highlights the compound's potential utility in treating inflammatory diseases and conditions associated with excessive COX activity .

Q & A

Q. What are the critical steps for synthesizing this compound with high yield and purity?

The synthesis involves a multi-step condensation reaction. Key steps include:

  • Formation of the benzimidazole core via cyclization under reflux conditions (ethanol, 80°C) .
  • Introduction of the sulfanyl group using thiol-containing reagents, optimized for pH and solvent polarity .
  • Final hydrazone formation via Schiff base condensation, requiring anhydrous conditions and catalytic acid . Purification via column chromatography (silica gel, chloroform:methanol gradients) or recrystallization improves purity (>95% by HPLC) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chlorobenzyl vs. hydroxypropenyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 498.0 vs. calculated 498.0) .
  • HPLC : Assesses purity (>98% recommended for biological assays) using C18 columns and UV detection .

Q. How should researchers handle stability issues during storage?

  • Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydrazone bond .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks to determine degradation kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial efficacy across derivatives?

  • Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace chlorophenyl with methoxyphenyl) and test against standardized bacterial strains (e.g., S. aureus ATCC 25923) .
  • Use computational docking (e.g., AutoDock Vina) to compare binding affinities for targets like bacterial DNA gyrase .
  • Validate findings via dose-response assays (IC₅₀ comparisons) under consistent pH and temperature .

Q. How can the compound’s mechanism of action be elucidated in cancer models?

  • Conduct transcriptomic profiling (RNA-seq) on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
  • Use competitive binding assays with fluorescent probes to assess interactions with tubulin or topoisomerase II .
  • Validate targets via CRISPR-Cas9 knockout of candidate genes (e.g., Bcl-2) and monitor resistance development .

Q. What methodologies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Acetylate the hydroxypropenyl group to enhance oral bioavailability .
  • Nanoparticle encapsulation (PLGA-based) improves solubility and prolongs half-life in rodent plasma .
  • Monitor metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Re-evaluate dosing regimens (accounting for plasma protein binding and clearance rates) .
  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure .
  • Use 3D tumor spheroids instead of monolayer cultures to better mimic in vivo conditions .

Q. What approaches validate the compound’s selectivity for biological targets?

  • Off-target screening using kinase profiling panels (e.g., Eurofins DiscoverX) .
  • Isozyme-specific inhibition assays (e.g., COX-1 vs. COX-2) to assess anti-inflammatory specificity .
  • Thermal shift assays (TSA) quantify target engagement by measuring protein melting shifts .

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